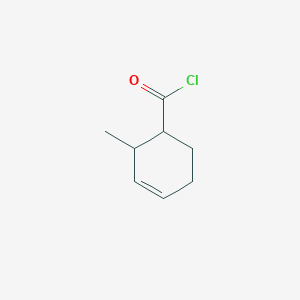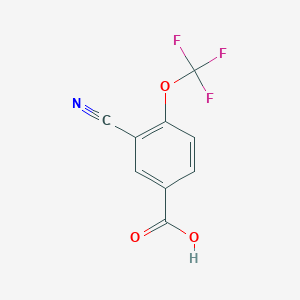![molecular formula C16H19NO B13966347 Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be achieved through various methods. One common method involves the reductive amination of benzyl alcohol with methylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride under mild conditions . Another method involves the Michael addition of methylamine to dimethyl fumarate, followed by hydrolysis and reduction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes use high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol involves its interaction with various molecular targets and pathways. It is known to cross the blood-brain barrier and can be incorporated into proteins, leading to potential neurotoxic effects . The compound can cause excitotoxicity by overstimulating glutamate receptors, leading to neuronal damage . Additionally, it can induce oxidative stress and protein aggregation, contributing to its neurotoxic properties .
類似化合物との比較
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be compared with other similar compounds, such as:
Beta-Methylamino-L-alanine (BMAA): A non-proteinogenic amino acid produced by cyanobacteria, known for its neurotoxic effects.
N-Methyl-DL-aspartic acid (NMA): Another neurotoxic compound with similar structural features and biological effects.
Alpha-(methylamino)isobutyric acid: A non-proteinogenic alpha-amino acid with similar chemical properties.
These compounds share structural similarities and exhibit comparable biological activities, but this compound is unique in its specific applications and synthetic routes.
特性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
3-(methylamino)-1,1-diphenylpropan-2-ol |
InChI |
InChI=1S/C16H19NO/c1-17-12-15(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3 |
InChIキー |
PBRUGRJTDHZPCZ-UHFFFAOYSA-N |
正規SMILES |
CNCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


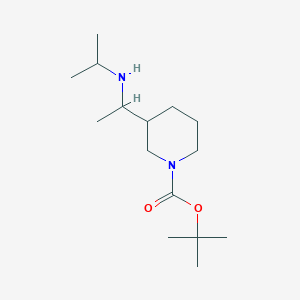
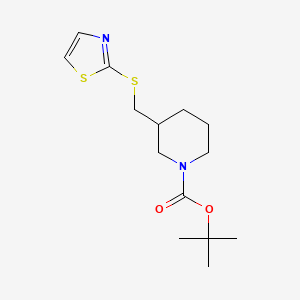
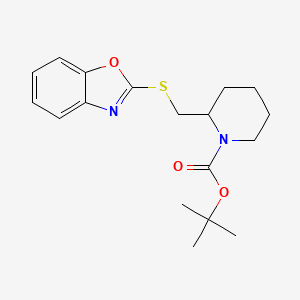
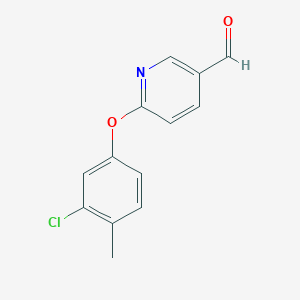
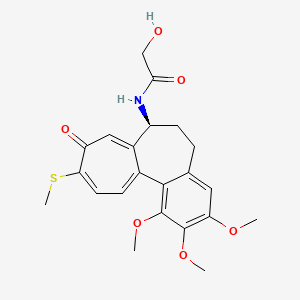
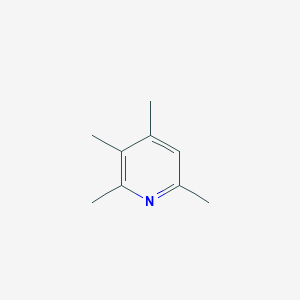
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
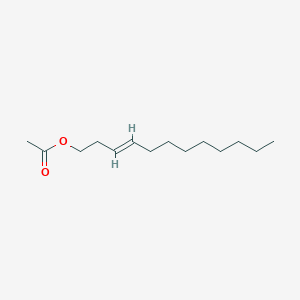
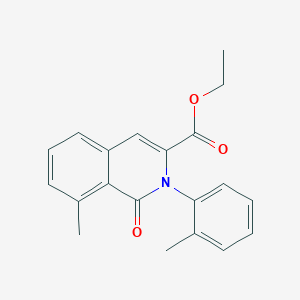
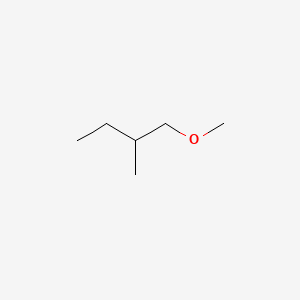
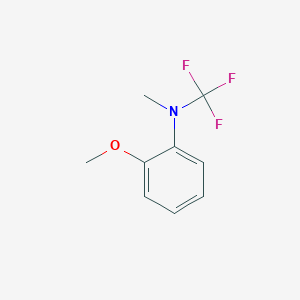
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
